2-(2,3,4-Trifluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,3,4-Trifluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,3,4-Trifluorophenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding trifluoromethyl-substituted phenyl ketone. This process utilizes hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in THF or diethyl ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: 2-(2,3,4-Trifluorophenyl)acetaldehyde, 2-(2,3,4-Trifluorophenyl)acetic acid.
Reduction: Trifluoromethyl-substituted phenylmethanol.
Substitution: Trifluoromethyl-substituted phenyl halides.
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Another trifluoromethyl-substituted alcohol with similar properties but different applications.
2-(2,4,5-Trifluorophenyl)ethanol: A structural isomer with different substitution patterns on the phenyl ring.
Uniqueness
2-(2,3,4-Trifluorophenyl)ethanol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAGTEBPVAQGBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCO)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.